
5-Hydroxy Propranolol Hydrochloride
描述
准备方法
The synthesis of 5-Hydroxy Propranolol Hydrochloride typically involves the hydroxylation of Propranolol. The preparation method includes the following steps:
Starting Materials: Naphthol, epichlorohydrin, and isopropylamine are used as initial raw materials.
Reaction Conditions: A phase transfer catalyst and a reaction solvent are added, and the reaction is carried out under alkaline conditions.
Industrial Production: The process is simplified for industrial production, with easily available raw materials and cost-effective methods.
化学反应分析
5-Hydroxy Propranolol Hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed include glucuronides and other hydroxylated derivatives.
科学研究应用
Pharmacological Applications
5-Hydroxy Propranolol Hydrochloride retains similar pharmacological activities to Propranolol but exhibits distinct metabolic pathways. It primarily functions as a beta-blocker, influencing several physiological processes:
- Cardiovascular Effects : Like its parent compound, 5-Hydroxy Propranolol acts on beta-adrenergic receptors, leading to decreased heart rate and blood pressure. This makes it relevant in managing conditions like hypertension and angina .
- Migraine Prevention : Research indicates that 5-Hydroxy Propranolol can be effective in reducing the frequency and severity of migraine headaches. It operates by modulating vascular responses and neurotransmitter release .
- Anxiety Disorders : The compound has been explored for its potential in treating anxiety disorders, including performance anxiety and PTSD. By inhibiting norepinephrine's effects, it may help diminish the emotional impact of stress-related memories .
Biochemical Research
This compound is instrumental in biochemical studies due to its role as a metabolite of Propranolol:
- Metabolic Pathways : It is primarily formed through the hydroxylation of Propranolol by cytochrome P450 enzymes in the liver. Studies have identified various UDP-glucuronosyltransferases (UGTs) involved in its glucuronidation, providing insights into its pharmacokinetics .
- Electrochemical Behavior : Investigations using cyclic voltammetry have revealed information about the redox activity of 5-Hydroxy Propranolol, which can be essential for understanding its interaction with biological systems .
Case Studies and Clinical Evidence
Several clinical studies have highlighted the efficacy of this compound in various therapeutic contexts:
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising avenues:
- Expanded Therapeutic Uses : Further exploration into its applications for anxiety disorders and other neuropsychiatric conditions could yield new treatment protocols.
- Pharmacogenomics : Understanding individual variations in metabolism could enhance personalized medicine approaches using this compound.
- Combination Therapies : Investigating the effects of 5-Hydroxy Propranolol in combination with other medications may improve outcomes for patients with complex conditions.
作用机制
The mechanism of action of 5-Hydroxy Propranolol Hydrochloride involves:
Beta-Adrenergic Receptor Antagonism: It competitively blocks beta-adrenergic receptors, reducing heart rate and myocardial contractility.
Molecular Targets: The primary targets are beta-1 and beta-2 adrenergic receptors.
Pathways Involved: The compound affects the cyclic AMP pathway, leading to decreased intracellular calcium levels and reduced cardiac workload.
相似化合物的比较
5-Hydroxy Propranolol Hydrochloride is compared with other similar compounds such as:
4-Hydroxy Propranolol: Another metabolite with similar beta-blocking activity but different pharmacokinetic properties.
7-Hydroxy Propranolol: Exhibits similar pharmacological effects but varies in its metabolic pathway and enzyme selectivity.
Propranolol: The parent compound, widely used in clinical practice, with a broader range of therapeutic applications.
生物活性
5-Hydroxy Propranolol Hydrochloride is an important metabolite of Propranolol, a widely used non-selective beta-adrenergic antagonist. This article explores the biological activity of this compound, its pharmacological properties, metabolic pathways, and therapeutic implications based on diverse research findings.
This compound (C₁₆H₂₂ClNO₃) has a molecular weight of approximately 305.81 g/mol. It is produced through the metabolic hydroxylation of Propranolol, primarily catalyzed by cytochrome P450 enzymes in the liver. This process introduces a hydroxyl group at the fifth position of the Propranolol molecule, resulting in a compound that retains pharmacological properties similar to its parent drug but with distinct metabolic pathways and effects .
This compound exhibits biological activity akin to Propranolol by acting as a non-selective beta-blocker. It interacts with beta-adrenergic receptors (β1 and β2), inhibiting the effects of catecholamines such as epinephrine and norepinephrine. This leads to various physiological effects, including:
- Reduction in heart rate : By blocking β1 receptors in the heart, it decreases cardiac output and oxygen demand.
- Vasodilation : Interaction with β2 receptors can lead to smooth muscle relaxation in blood vessels.
- Inhibition of angiogenesis : It down-regulates factors like vascular endothelial growth factor (VEGF), influencing processes such as tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its formation through first-pass metabolism of Propranolol. The compound is rapidly absorbed, with peak plasma concentrations achieved within 1-3 hours post-administration. Its bioavailability is influenced by hepatic function due to extensive first-pass metabolism .
Clinical Applications
This compound is primarily utilized in research settings to study the pharmacokinetics and pharmacodynamics of beta-blockers. Its applications include:
- Migraine prophylaxis : Like Propranolol, it may be effective in reducing the frequency and severity of migraine headaches.
- Management of anxiety disorders : It has been studied for its potential benefits in conditions such as performance anxiety and post-traumatic stress disorder (PTSD) .
- Treatment of infantile hemangiomas : Research has shown that propranolol is effective in treating these vascular tumors in infants, with implications for its metabolite .
Case Studies
Several studies have highlighted the efficacy and safety profile of propranolol and its metabolites:
- Infantile Hemangiomas : A study demonstrated that oral propranolol at doses ranging from 2 mg/kg to 3 mg/kg daily resulted in significant regression of hemangiomas without notable adverse effects .
- Anxiety Disorders : Clinical trials have shown that propranolol can effectively reduce symptoms associated with performance anxiety, with comparable effects observed for 5-Hydroxy Propranolol .
Comparative Analysis with Other Compounds
The following table summarizes the structural similarities and unique features of this compound compared to related compounds:
Compound | Structure Similarity | Unique Features |
---|---|---|
Propranolol | Parent compound | Non-selective beta-blocker |
4'-Hydroxypropranolol | Hydroxylated at different position | More potent beta-blocking activity |
N-Desisopropylpropranolol | Lacks isopropyl group | Altered pharmacokinetics |
Atenolol | Selective beta-1 blocker | More cardioselective than 5-Hydroxy Propranolol |
Metoprolol | Selective beta-1 blocker | Commonly used for hypertension |
属性
IUPAC Name |
5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIHZCFYQOMSFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506412 | |
Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62117-35-5 | |
Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。